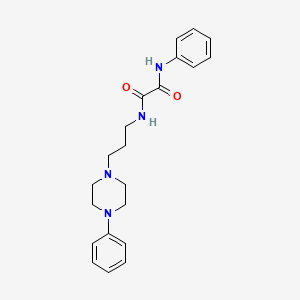
N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, applicable to the synthesis of di- and mono-oxalamides, including compounds related to N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This method is high yielding and provides a new approach for synthesizing anthranilic acid derivatives and oxalamides, highlighting its utility in chemical synthesis and potential for creating related compounds for various applications (Mamedov et al., 2016).
Anticonvulsant Activity
The synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides has shown significant anticonvulsant activity. These compounds, which incorporate chemical fragments of well-known antiepileptic drugs, have been evaluated in preclinical seizure models, demonstrating broad spectra of activity and high protection levels without impairing motor coordination, indicating potential for therapeutic use in epilepsy (Kamiński et al., 2015).
Binding Mechanisms to Receptors
N-Phenylpiperazine derivatives, including structures similar to this compound, have been studied for their binding mechanism to α1A-adrenoceptor using molecular docking and high-performance affinity chromatography. These derivatives are clinical drugs for cardiovascular diseases, and their binding to receptors is driven by hydrogen bonds and electrostatic forces, offering insights into designing new drug candidates for cardiovascular therapy (Zhao et al., 2015).
Catalytic Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides with amides. This catalytic system is versatile, accommodating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, and even enables the arylation of lactams and oxazolidinones, demonstrating the potential for synthesizing compounds similar to this compound in pharmaceutical synthesis (De et al., 2017).
Histone Deacetylase Inhibitors
N-Hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, derivatives that share functional groups with this compound, have been synthesized and evaluated as novel histone deacetylase inhibitors (HDACi). These compounds, particularly representative compound 30b, showed remarkable stability in vivo and significant in vivo antitumor activity, suggesting their potential in cancer therapy and other human disorders (Thaler et al., 2010).
Mécanisme D'action
Target of Action
The primary target of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition of AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The increased availability of acetylcholine due to AChE inhibition can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency . The exact molecular and cellular effects of this compound’s action are still under investigation .
Analyse Biochimique
Biochemical Properties
N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been evaluated for its anticonvulsant activity in animal models of epilepsy . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The compound was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) .
Cellular Effects
The cellular effects of this compound are primarily related to its anticonvulsant activity. The compound showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives .
Molecular Mechanism
The molecular mechanism of this compound involves binding to neuronal voltage-sensitive sodium channels . This binding interaction is believed to contribute to the compound’s anticonvulsant activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Propriétés
IUPAC Name |
N'-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVUKPYJOLOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
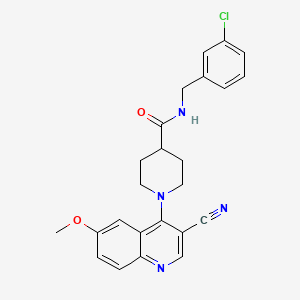
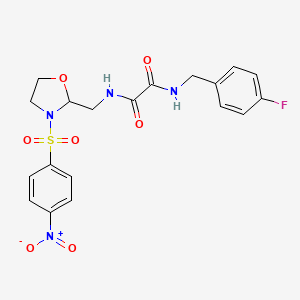
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
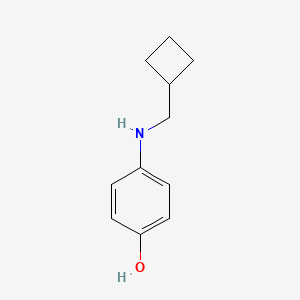
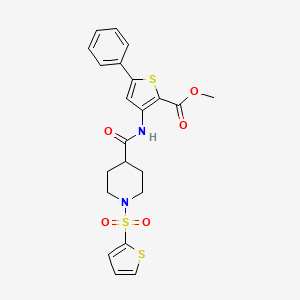
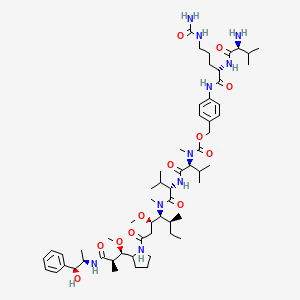
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

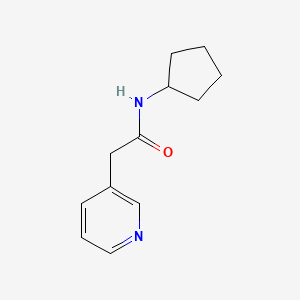
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)
![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)
